4-Acetyl-2,3-difluorophenylboronic acid pinacol ester
Overview
Description
4-Acetyl-2,3-difluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H17BF2O3 and a molecular weight of 282.09 g/mol . This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations. The most important application is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .
Pharmacokinetics
Boronic esters are usually bench stable, easy to purify, and often commercially available . These features suggest that the compound might have favorable bioavailability properties.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This process is valuable for the synthesis of complex organic compounds .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Also, the compound should be kept away from fire and high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,3-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-acetyl-2,3-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to maintain the integrity of the boronic ester group .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2,3-difluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Protodeboronation: Common reagents include acids like HCl or protic solvents such as methanol.
Major Products Formed
Scientific Research Applications
4-Acetyl-2,3-difluorophenylboronic acid pinacol ester has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Acetyl-2,3-difluorophenylboronic acid pinacol ester is unique due to the presence of both acetyl and difluoro substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .
Properties
IUPAC Name |
1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O3/c1-8(18)9-6-7-10(12(17)11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFARIKWYCEUPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133150 | |
Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-81-5 | |
Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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